4-Fold Faster Deprotection Kinetics of Ac-rG Relative to iBu-rG
Ac-rG's acetyl protecting group is quantified as 4-fold more labile than the commonly used isobutyryl (iBu) group under identical methylamine/ethanol deprotection conditions [1]. This enhanced lability permits complete removal of the base protection under milder or shorter reaction conditions, reducing the risk of RNA strand scission and nucleobase damage [2].
| Evidence Dimension | Relative deprotection rate (lability) |
|---|---|
| Target Compound Data | Relative lability factor = 4 |
| Comparator Or Baseline | iBu-rG (N-isobutyrylguanosine), relative lability factor = 1 (reference) |
| Quantified Difference | Acetyl group is 4x more labile than isobutyryl |
| Conditions | Methylamine/ethanol deprotection system |
Why This Matters
This kinetic advantage directly reduces total synthesis time and limits oligonucleotide exposure to basic conditions, which is critical for preserving the integrity of long or chemically fragile RNA constructs.
- [1] Fan, Y., Gaffney, B. L., & Jones, R. A. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Organic Letters, 6(15), 2555–2557. View Source
- [2] ChemGenes Corporation. (2012). Synthesis of Labile Base Protected - Modified Deoxy & Modified Ribo Nucleosides, Corresponding Phosphoramidites and Supports and Their Use in High Purity Oligonucleotide Synthesis. U.S. Patent Application Publication No. US 2012/0065386 A1. View Source
